molecular formula C7H3F2NO3 B1463069 2,5-Difluoro-4-nitrobenzaldehyde CAS No. 1160474-72-5

2,5-Difluoro-4-nitrobenzaldehyde

Cat. No.: B1463069
CAS No.: 1160474-72-5
M. Wt: 187.1 g/mol
InChI Key: QMQRAEOCSNLDEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-nitrobenzaldehyde typically involves the nitration of 2,5-difluorobenzaldehyde. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine positions, with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products:

    Oxidation: 2,5-Difluoro-4-nitrobenzoic acid.

    Reduction: 2,5-Difluoro-4-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-4-nitrobenzaldehyde is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a biochemical probe.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

  • 2,4-Difluoro-5-nitrobenzoic acid
  • 2,5-Difluoronitrobenzene
  • 1,5-Difluoro-2,4-dinitrobenzene

Comparison: 2,5-Difluoro-4-nitrobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in various chemical reactions and applications .

Biological Activity

2,5-Difluoro-4-nitrobenzaldehyde (DFNBA) is a synthetic organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a nitro group attached to a benzaldehyde framework. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C7_7H3_3F2_2NO3_3
  • Molecular Weight : 187.1 g/mol
  • Structure : The compound features a benzene ring with two fluorine atoms at the 2 and 5 positions and a nitro group at the 4 position, along with an aldehyde functional group.

DFNBA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the aldehyde moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, influencing enzymatic activity and biochemical pathways.

Antimicrobial Activity

Research has indicated that DFNBA and its derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures show varying degrees of antibacterial and antifungal activities:

  • Bacterial Strains Tested :
    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa
    • Gram-positive: Staphylococcus aureus, Bacillus subtilis
  • Fungal Strains Tested :
    • Candida albicans, Aspergillus flavus

The agar-well diffusion method revealed moderate to significant antibacterial activity against several bacterial strains, suggesting that DFNBA could be a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxic effects of DFNBA were evaluated using the Brine Shrimp bioassay. The results indicated that DFNBA exhibits cytotoxic properties, which may be linked to its structural characteristics that facilitate interaction with cellular components .

Structure-Activity Relationship (SAR)

The biological activity of DFNBA can be influenced by its structural components. The presence of fluorine atoms enhances lipophilicity, which is critical for membrane permeability and interaction with biological targets. Comparative studies with similar nitro-substituted compounds have shown that variations in substitution patterns can lead to different biological outcomes:

CompoundActivity TypeObserved Effect
DFNBAAntibacterialModerate
2,6-Difluoro-4-nitrobenzaldehydeAntifungalSignificant
Nitro derivativesVariousWide spectrum

This table summarizes findings from various studies indicating the importance of specific substitutions in modulating biological activity .

Case Studies

  • Antibacterial Study : A study conducted on DFNBA derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this scaffold .
  • Cancer Cell Line Testing : Similar compounds have been tested against cancer cell lines, suggesting that DFNBA may possess anticancer properties due to its ability to interfere with cellular signaling pathways .

Properties

IUPAC Name

2,5-difluoro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQRAEOCSNLDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302820
Record name 2,5-Difluoro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160474-72-5
Record name 2,5-Difluoro-4-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160474-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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